5-Bromo-3-ethyl-1,3-dihydro-indol-2-one

Description

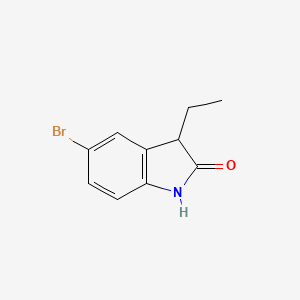

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-3-ethyl-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO/c1-2-7-8-5-6(11)3-4-9(8)12-10(7)13/h3-5,7H,2H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCFJZJWPWMXDAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C2=C(C=CC(=C2)Br)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10378126 | |

| Record name | 5-Bromo-3-ethyl-1,3-dihydro-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

304876-05-9 | |

| Record name | 5-Bromo-3-ethyl-1,3-dihydro-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Bromo-3-ethyl-1,3-dihydro-indol-2-one chemical properties

An In-Depth Technical Guide to the Chemical Properties and Applications of 5-Bromo-3-ethyl-1,3-dihydro-indol-2-one

Introduction

The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. The strategic introduction of substituents onto this heterocyclic system allows for the fine-tuning of its physicochemical and biological properties. This guide focuses on this compound, a derivative whose utility stems from the unique interplay between the electron-withdrawing bromine atom on the aromatic ring and the alkyl substituent at the stereogenic C3 position. The bromine atom at the 5-position is known to enhance the biological activity of indole-based molecules, making this compound a person of significant interest for drug discovery and development.[1] This document provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications for researchers and drug development professionals.

Physicochemical and Structural Properties

This compound is a solid, crystalline compound. The core structure consists of a benzene ring fused to a five-membered lactam (pyrrolidinone) ring. The key features are a bromine atom at position 5 of the benzene ring and an ethyl group at the C3 position of the lactam ring. This C3 position is a chiral center, meaning the molecule can exist as two enantiomers.

Data Summary Table

| Property | Value | Source |

| IUPAC Name | 5-bromo-3-ethyl-1,3-dihydroindol-2-one | PubChem[2] |

| Molecular Formula | C₁₀H₁₀BrNO | PubChem[2] |

| Molecular Weight | 240.10 g/mol | PubChem[2] |

| CAS Number | 304876-05-9 | PubChem[2] |

| Appearance | Solid (predicted) | --- |

| Melting Point | Data not available; related 5-bromo-oxindole melts at 220-224°C[3] | --- |

| Boiling Point | 362.5±42.0 °C (Predicted) | ChemBK[3] |

| Solubility | Soluble in Dimethylformamide (DMF) and other organic solvents | ChemBK[3] |

| XLogP3 | 2.4 | PubChem[2] |

Spectroscopic Profile

Spectroscopic analysis is critical for confirming the identity and purity of the synthesized compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals for the aromatic protons, whose chemical shifts and coupling patterns will be influenced by the bromine atom. The ethyl group will present as a characteristic triplet and quartet. The proton at the C3 position will appear as a multiplet, coupled to the adjacent ethyl protons. The N-H proton of the lactam will exhibit a broad singlet.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show ten distinct carbon signals. The carbonyl carbon (C=O) of the lactam will be the most downfield signal (~170-180 ppm). Aromatic carbons will appear in the 110-145 ppm range, with the carbon attached to bromine showing a characteristic shift. The C3 carbon and the two carbons of the ethyl group will be visible in the aliphatic region.

-

IR (Infrared) Spectroscopy: Key vibrational bands will include a sharp peak for the N-H stretch (~3200 cm⁻¹) and a strong absorption for the lactam carbonyl (C=O) stretch (~1700 cm⁻¹). Aromatic C-H and C=C stretching bands will also be present.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom, with two major peaks of nearly equal intensity separated by 2 m/z units (for ⁷⁹Br and ⁸¹Br isotopes), corresponding to the molecular ion [M]⁺ and [M+2]⁺.

Synthesis and Reactivity

Synthetic Workflow

The synthesis of 3-substituted oxindoles can be achieved through various routes. A common and reliable method is the direct alkylation of a 5-bromooxindole precursor. This approach is favored for its efficiency and control over the C3-substituent.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Alkylation of 5-Bromooxindole

This protocol describes the synthesis via direct ethylation. The causality behind this choice is its high yield and straightforward execution. The use of a strong base like Sodium Hydride (NaH) is crucial to generate a potent nucleophile (the enolate) that can efficiently react with the ethyl halide.

-

Preparation: To a solution of 5-bromo-1,3-dihydro-indol-2-one (1.0 eq) in anhydrous Tetrahydrofuran (THF) under an inert atmosphere (e.g., Nitrogen or Argon), add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise at 0°C.

-

Expertise Note: Anhydrous conditions are critical as NaH reacts violently with water. The reaction is performed at 0°C to control the exothermic deprotonation step.

-

-

Enolate Formation: Allow the reaction mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour. The evolution of hydrogen gas indicates the formation of the sodium salt.

-

Alkylation: Cool the mixture back to 0°C and add ethyl iodide (1.2 eq) dropwise. Allow the reaction to stir at room temperature overnight.

-

Expertise Note: Ethyl iodide is used as it is a highly reactive alkylating agent. Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine completion.

-

-

Quenching and Extraction: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the product into an organic solvent such as ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel to yield the pure this compound.

-

Trustworthiness Note: Purity must be confirmed by NMR and Mass Spectrometry to validate the structure before any further use.

-

Reactivity Profile

-

N-H Acidity: The lactam proton is acidic and can be removed by a base, facilitating N-alkylation or N-acylation reactions.

-

C3 Position: The proton at the C3 position is also acidic and can be deprotonated to form an enolate, allowing for further functionalization at this site.

-

Aromatic Ring: The bromine atom makes the aromatic ring susceptible to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse functional groups at the 5-position.[4] This is a key feature for creating libraries of compounds for drug discovery.

Biological and Pharmacological Context

While specific biological data for this compound is not extensively published, the 5-bromo-oxindole scaffold is a well-established pharmacophore in modern drug discovery.[1] Derivatives have shown a wide range of activities, including anticancer, antiviral, and antimicrobial effects.[1][5]

Anticancer Potential: Kinase Inhibition

Many oxindole derivatives function as potent inhibitors of protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer. For example, Sunitinib, an approved anticancer drug, features an oxindole core and targets multiple receptor tyrosine kinases (RTKs) like VEGFR and PDGFR.[6] The 5-bromo substitution often enhances binding affinity and inhibitory potency.[7]

The mechanism of action for many 5-bromoindole derivatives involves the inhibition of key oncogenic pathways, such as the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase pathway.[1] Inhibition of EGFR leads to cell cycle arrest and the induction of apoptosis.[1]

Caption: Hypothetical inhibition of the EGFR signaling pathway.

This compound serves as a valuable building block for synthesizing more complex molecules. Its C3-ethyl group provides a specific steric and lipophilic profile, while the 5-bromo position acts as a versatile handle for further chemical modification, making it an ideal starting point for structure-activity relationship (SAR) studies.

Safety and Handling

While specific toxicity data for this compound is not available, related bromo-indole compounds are classified as irritants.[8] Standard laboratory safety precautions should be observed.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and direct contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.[9]

-

Storage: Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a strategically designed heterocyclic compound with significant potential in medicinal chemistry and materials science. Its well-defined physicochemical properties, versatile reactivity, and the established pharmacological importance of its core scaffold make it a valuable tool for researchers. The ability to perform selective modifications at the N1, C3, and C5 positions allows for the systematic exploration of chemical space, paving the way for the development of novel therapeutics and functional materials. This guide provides the foundational knowledge required for its effective synthesis, handling, and application in advanced research settings.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C10H10BrNO | CID 2771852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. 5-bromo-3-iodo-1h-indole-2-carboxylic acid ethyl ester | 902765-49-5 | Benchchem [benchchem.com]

- 5. rjpn.org [rjpn.org]

- 6. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. 5-Bromoindole | C8H6BrN | CID 24905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 749218-86-8|5-Bromo-3-hydroxy-3-(trifluoromethyl)-2,3-dihydro-1h-indol-2-one|5-Bromo-3-hydroxy-3-(trifluoromethyl)-2,3-dihydro-1h-indol-2-one|-范德生物科技公司 [bio-fount.com]

5-Bromo-3-ethyl-1,3-dihydro-indol-2-one physical properties

An In-Depth Technical Guide to the Physical Properties of 5-Bromo-3-ethyl-1,3-dihydro-indol-2-one

Introduction

This compound, also known as 5-Bromo-3-ethyl-2-oxindole, is a heterocyclic compound belonging to the oxindole class. The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities. The presence of a bromine atom at the 5-position and an ethyl group at the 3-position significantly influences the molecule's electronic properties, lipophilicity, and steric profile, making it a valuable building block for drug discovery and development.

This guide provides a comprehensive overview of the known and predicted physical properties of this compound, outlines standardized protocols for their experimental determination, and offers insights grounded in chemical principles for researchers in organic synthesis and pharmaceutical development.

Part 1: Physicochemical and Computed Properties

While extensive experimental data for this specific molecule is not widely published, we can compile its fundamental identifiers and a robust set of computed properties from reliable chemical databases. These predictions offer valuable guidance for experimental design and handling.

Core Molecular Identifiers

| Identifier | Value | Source |

| IUPAC Name | 5-bromo-3-ethyl-1,3-dihydroindol-2-one | [1] |

| CAS Number | 304876-05-9 | [1][2] |

| Molecular Formula | C₁₀H₁₀BrNO | [1][2] |

| Molecular Weight | 240.10 g/mol | [1] |

| Exact Mass | 238.99458 Da | [1][2] |

Predicted Physical and Chemical Properties

The following properties have been calculated using computational models and provide a strong basis for understanding the compound's behavior.

| Property | Predicted Value | Source |

| XLogP3 | 2.4 | [1][2] |

| Boiling Point | 330.8°C at 760 mmHg | [2] |

| Density | 1.456 g/cm³ | [2] |

| Flash Point | 153.8°C | [2] |

| pKa | 13.32 ± 0.40 | [2] |

| Vapor Pressure | 0.000163 mmHg at 25°C | [2] |

| Hydrogen Bond Donor Count | 1 | [1][2] |

| Hydrogen Bond Acceptor Count | 1 | [1][2] |

| Rotatable Bond Count | 1 | [2] |

| Polar Surface Area (PSA) | 29.1 Ų | [1] |

Appearance, Melting Point, and Solubility (Inferred)

-

Physical State : Based on the high molecular weight and the crystalline nature of related compounds like 5-bromooxindole, this compound is expected to be a solid at room temperature, likely a crystalline powder.

-

Melting Point : An experimental melting point for this specific compound is not available in the cited literature. However, we can infer a probable range from its parent structures. 5-Bromooxindole has a reported melting point of 220-224°C[3], while 5-bromoindole melts at 89-92°C[4]. The addition of the 3-ethyl group will affect crystal packing, but it is reasonable to anticipate a melting point within this broad range, likely above 100°C. Experimental determination is essential for confirmation.

-

Solubility : The molecule possesses both polar functional groups (the amide N-H and carbonyl C=O) and nonpolar regions (the bromophenyl ring and the ethyl group). This amphiphilic nature suggests it will be sparingly soluble in water but should exhibit good solubility in polar organic solvents. The related compound 5-bromooxindole is soluble in dimethylformamide (DMF)[3]. Therefore, good solubility is expected in solvents such as DMF, dimethyl sulfoxide (DMSO), and potentially soluble in moderately polar solvents like ethyl acetate and dichloromethane with some heating. It is expected to have low solubility in nonpolar solvents like hexanes.

Part 2: Spectroscopic Characterization Profile (Predicted)

No publicly available spectra for this compound were identified. The following sections describe the expected spectroscopic signatures based on its chemical structure and data from analogous compounds. These predictions serve as a guide for structural verification upon synthesis.

¹H NMR Spectroscopy (Predicted)

-

Aromatic Protons (3H) : The three protons on the benzene ring will appear in the aromatic region (~6.8-7.5 ppm). The proton at C4 will likely be a doublet, the proton at C6 a doublet of doublets, and the proton at C7 a doublet. The bromine at C5 will influence their precise chemical shifts.

-

Amide Proton (1H, -NH-) : A broad singlet is expected, typically downfield (~8.0-9.0 ppm), due to the deshielding effect of the adjacent carbonyl group. Its chemical shift can be highly dependent on solvent and concentration.

-

Methine Proton (1H, -CH- at C3) : A multiplet (likely a triplet or doublet of quartets) is expected for the proton at the chiral center C3, coupled to the N-H and the adjacent ethyl group. Its shift would be around 3.5-4.0 ppm.

-

Ethyl Group Protons (5H, -CH₂CH₃) :

-

Methylene (-CH₂-) : A multiplet (quartet if only coupled to the methyl, but further split by the C3 proton) is expected around 1.8-2.2 ppm.

-

Methyl (-CH₃) : A triplet is expected around 0.9-1.2 ppm, coupled to the methylene protons.

-

¹³C NMR Spectroscopy (Predicted)

-

Carbonyl Carbon (-C=O) : A signal in the downfield region, characteristic of a lactam carbonyl, is expected at ~175-180 ppm.

-

Aromatic Carbons (6C) : Six signals are expected in the aromatic region (~110-145 ppm). The carbon bearing the bromine (C5) will be significantly shifted, and its signal may be attenuated.

-

Aliphatic Carbons (3C) :

-

Methine Carbon (C3) : A signal around 45-55 ppm.

-

Methylene Carbon (-CH₂-) : A signal around 25-30 ppm.

-

Methyl Carbon (-CH₃) : A signal in the upfield region, around 10-15 ppm.

-

Infrared (IR) Spectroscopy (Predicted)

-

N-H Stretch : A moderate to sharp absorption band around 3200-3300 cm⁻¹, characteristic of the amide N-H group.

-

C-H Stretches : Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group will be just below 3000 cm⁻¹.

-

C=O Stretch (Lactam) : A strong, sharp absorption band is expected in the region of 1680-1710 cm⁻¹, which is highly characteristic of a five-membered lactam ring.

-

C=C Aromatic Stretches : Multiple bands of variable intensity will be present in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (Predicted)

-

Molecular Ion Peak : The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound. There will be two peaks of nearly equal intensity for the molecular ion: [M]⁺ at m/z ≈ 239 and [M+2]⁺ at m/z ≈ 241, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

-

Fragmentation : Common fragmentation pathways would likely involve the loss of the ethyl group ([M-29]⁺) and potentially the loss of CO.

Part 3: Standardized Experimental Protocols

To address the absence of experimental data, this section provides detailed, self-validating protocols for determining the key physical properties of this compound.

Workflow for Physicochemical Property Determination

Caption: Experimental workflow for characterization.

Protocol 1: Melting Point Determination

-

Objective : To determine the temperature range over which the solid compound transitions to a liquid.

-

Methodology :

-

Sample Preparation : Ensure the sample is completely dry and finely powdered. Load a small amount into a capillary tube, tapping gently to pack the solid to a height of 2-3 mm.

-

Apparatus : Use a calibrated digital melting point apparatus.

-

Measurement :

-

Place the capillary tube in the apparatus.

-

Set a rapid heating rate (e.g., 10-15°C/min) for a preliminary, approximate measurement.

-

For an accurate measurement, repeat with a fresh sample. Heat rapidly to about 15°C below the approximate melting point.

-

Decrease the heating rate to 1-2°C/min.

-

Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last crystal melts (T₂).

-

-

Reporting : The melting point is reported as the range T₁-T₂. A sharp melting range (< 2°C) is indicative of high purity.

-

Protocol 2: Solubility Determination

-

Objective : To qualitatively and quantitatively assess the solubility in a range of common laboratory solvents.

-

Methodology :

-

Solvent Selection : Choose a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexanes, DMSO, DMF).[5][6][7]

-

Qualitative Assessment :

-

To 1 mL of each solvent in a separate vial, add ~5 mg of the compound.

-

Vortex or shake vigorously for 1 minute at room temperature.

-

Visually classify as "soluble," "sparingly soluble," or "insoluble."

-

-

Quantitative Assessment (for solvents where it appears soluble) :

-

Prepare a saturated solution by adding an excess of the compound to a known volume of solvent (e.g., 5 mL).

-

Stir the suspension at a constant temperature (e.g., 25°C) for several hours to ensure equilibrium.

-

Filter the solution through a syringe filter (e.g., 0.45 µm PTFE) to remove undissolved solid.

-

Take a precise aliquot of the clear filtrate (e.g., 1 mL) and evaporate the solvent completely under vacuum.

-

Weigh the residual solid.

-

-

Calculation : Calculate the solubility in mg/mL or mol/L.

-

Protocol 3: NMR Spectrum Acquisition

-

Objective : To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

-

Methodology :

-

Sample Preparation :

-

Weigh 5-10 mg of the purified compound.

-

Dissolve in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. DMSO-d₆ is often a good choice for oxindoles to ensure solubility and clear visualization of the N-H proton.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

-

Instrument Parameters (for a 400 MHz spectrometer) :

-

¹H NMR :

-

Spectral Width: ~16 ppm

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 2 seconds

-

Number of Scans: 16

-

-

¹³C NMR :

-

Mode: Proton-decoupled

-

Spectral Width: ~250 ppm

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 5 seconds (longer delay needed for quaternary carbons)

-

Number of Scans: 1024 or more, depending on sample concentration.

-

-

-

Data Processing : Process the raw data (FID) using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the residual solvent peak or TMS (0.00 ppm).

-

Caption: Standardized workflow for NMR analysis.

Part 4: Synthesis and Safety Considerations

Plausible Synthetic Route

While a specific published synthesis for this compound was not found, a chemically sound approach would involve the alkylation of 5-bromo-1,3-dihydro-indol-2-one (5-bromooxindole). A common method involves deprotonating the oxindole at the C3 position using a suitable base (e.g., sodium hydride or lithium diisopropylamide) followed by quenching the resulting enolate with an ethyl halide (e.g., ethyl iodide or ethyl bromide).

Safety and Handling

No specific safety data sheet (SDS) is available for this compound. Therefore, precautions must be based on data for structurally related compounds.

-

5-Bromooxindole : Is classified as irritating to the eyes, respiratory system, and skin. It can be harmful if swallowed, inhaled, or in contact with skin.[3]

-

5-Bromoindole : Is also known to cause skin and serious eye irritation and may cause respiratory irritation.[8]

Recommended Precautions :

-

Personal Protective Equipment (PPE) : Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Handling : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage : Store in a tightly sealed container in a cool, dry, and dark place.

This compound should be treated as a potentially hazardous chemical until toxicological properties have been thoroughly investigated.

References

- 1. This compound | C10H10BrNO | CID 2771852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. chembk.com [chembk.com]

- 4. fishersci.com [fishersci.com]

- 5. Reagents & Solvents [chem.rochester.edu]

- 6. www1.chem.umn.edu [www1.chem.umn.edu]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. 5-Bromoindole | C8H6BrN | CID 24905 - PubChem [pubchem.ncbi.nlm.nih.gov]

5-Bromo-3-ethyl-1,3-dihydro-indol-2-one structure elucidation

An In-depth Technical Guide to the Structure Elucidation of 5-Bromo-3-ethyl-1,3-dihydro-indol-2-one

Audience: Researchers, Scientists, and Drug Development Professionals

Foreword: A Holistic Approach to Molecular Characterization

In the realm of drug discovery and development, the unambiguous determination of a molecule's structure is the bedrock upon which all subsequent research is built. An error in structural assignment can invalidate extensive biological, toxicological, and pharmacological studies, leading to significant loss of time and resources. The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds.[1][2][3] This guide presents a comprehensive, multi-technique strategy for the complete structure elucidation of a representative derivative, This compound .

Our approach is not merely a sequence of experiments but a logical, self-validating workflow. Each analytical technique provides a unique piece of the structural puzzle, and the congruence of data across all methods provides the highest degree of confidence in the final assignment. We will move from foundational data regarding molecular formula to the intricate details of atomic connectivity and, finally, to the definitive three-dimensional arrangement of the atoms in space.

The Elucidation Workflow: An Integrated Strategy

The power of modern analytical chemistry lies in the synergistic use of multiple orthogonal techniques. Our strategy begins with mass spectrometry to define the elemental composition, proceeds to an exhaustive NMR analysis to map the molecular framework, uses infrared spectroscopy to confirm key functional groups, and culminates in X-ray crystallography for ultimate structural verification.

Caption: Integrated workflow for structure elucidation.

Part 1: Foundational Analysis - High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: We begin with HRMS for two critical reasons. First, it provides the exact mass of the molecule with high precision, allowing for the unambiguous determination of its elemental formula. Second, for a halogenated compound, the isotopic distribution pattern is a definitive indicator of the presence and number of bromine or chlorine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and ~49.3%, respectively).[4] This natural distribution results in a characteristic doublet for the molecular ion peak (M⁺) and the (M+2)⁺ peak, with their intensities being almost identical. This pattern is a powerful diagnostic tool that immediately confirms the presence of a single bromine atom.[5][6]

Expected Mass Spectrometric Data

The data below is predicted for the target molecule, C₁₀H₁₀BrNO.[7]

| Parameter | Expected Value | Rationale |

| Molecular Formula | C₁₀H₁₀BrNO | Derived from synthesis; to be confirmed by HRMS. |

| Monoisotopic Mass | 238.9946 u | Calculated exact mass for C₁₀H₁₀⁷⁹BrNO. |

| M⁺ Peak (m/z) | 238.9946 | Corresponds to the molecule with the ⁷⁹Br isotope. |

| (M+2)⁺ Peak (m/z) | 240.9925 | Corresponds to the molecule with the ⁸¹Br isotope. |

| Intensity Ratio M⁺:(M+2)⁺ | ~1:1 | Characteristic isotopic signature of one bromine atom.[4] |

Experimental Protocol: HRMS via Electrospray Ionization (ESI)

-

Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 100 µg/mL stock solution. Further dilute to a final concentration of 1-5 µg/mL.

-

Instrument Setup:

-

Ion Source: Electrospray Ionization (ESI), positive ion mode.

-

Analyzer: Time-of-Flight (TOF) or Orbitrap for high resolution.

-

Calibration: Calibrate the instrument immediately prior to analysis using a known standard (e.g., sodium formate or a commercial ESI tuning mix) to ensure mass accuracy below 5 ppm.

-

-

Data Acquisition:

-

Infuse the sample solution at a flow rate of 5-10 µL/min.

-

Acquire data over a mass range of m/z 50-500.

-

Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the molecular ion.

-

-

Data Analysis:

-

Identify the molecular ion cluster near m/z 239 and 241.

-

Confirm the ~1:1 intensity ratio of the M⁺ and (M+2)⁺ peaks.

-

Use the instrument software to calculate the elemental formula from the measured exact mass of the monoisotopic peak (m/z 238.9946) and compare it to the theoretical value.

-

Part 2: Mapping the Framework - Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR is the most powerful technique for determining the precise connectivity of atoms in a molecule. By analyzing the chemical shifts, coupling constants, and correlations in a suite of 1D and 2D experiments, we can systematically build the molecular structure piece by piece. For this compound, we expect distinct signals for the aromatic protons, the chiral center at C3, the ethyl group, and the amide proton, which can be unambiguously assigned using correlation spectroscopy.

Predicted ¹H and ¹³C NMR Data

The following table outlines the anticipated NMR signals. Chemical shifts (δ) are predicted based on the known effects of substituents on the oxindole core.[8][9]

| Position | Type | Predicted ¹H Shift (δ, ppm) & Multiplicity | Predicted ¹³C Shift (δ, ppm) | Key 2D Correlations (COSY, HMBC) |

| NH | Amide | ~8.0-9.0 (br s) | N/A | HMBC to C2, C7a |

| C2 | Carbonyl | N/A | ~175-180 | HMBC from NH, H3 |

| C3 | Methine (CH) | ~3.5-3.8 (t) | ~45-50 | COSY to H8; HMBC to C2, C4, C7a, C8 |

| C3a | Quaternary | N/A | ~130-135 | HMBC from H4 |

| C4 | Aromatic (CH) | ~7.4-7.6 (d) | ~125-130 | HMBC to C3, C5, C6, C7a |

| C5 | Quaternary (C-Br) | N/A | ~115-120 | HMBC from H4, H6 |

| C6 | Aromatic (CH) | ~7.2-7.4 (dd) | ~130-135 | HMBC to C4, C5, C7a |

| C7 | Aromatic (CH) | ~6.8-7.0 (d) | ~110-115 | HMBC to C5, C3a |

| C7a | Quaternary | N/A | ~140-145 | HMBC from NH, H3, H4, H6 |

| C8 | Methylene (CH₂) | ~1.8-2.2 (m) | ~25-30 | COSY to H3, H9; HMBC to C3, C9 |

| C9 | Methyl (CH₃) | ~0.8-1.0 (t) | ~10-15 | COSY to H8; HMBC to C3, C8 |

Visualization: Key HMBC Correlations

This diagram illustrates the crucial 2- and 3-bond correlations that piece together the molecular fragments.

Caption: Key HMBC correlations confirming connectivity.

Experimental Protocol: Comprehensive NMR Analysis

-

Sample Preparation: Dissolve 10-15 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

-

Spectrometer Setup: Use a spectrometer with a field strength of at least 400 MHz for optimal resolution. Ensure the sample is properly shimmed to achieve sharp, symmetrical peaks.

-

1D ¹H NMR Acquisition:

-

Acquire a standard proton spectrum with a 90° pulse.

-

Set a sufficient spectral width to cover all signals (~0-12 ppm).

-

Integrate all peaks to determine relative proton ratios.

-

-

1D ¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio, as ¹³C has a low natural abundance.

-

-

2D COSY Acquisition: Acquire a gradient-selected ¹H-¹H COSY experiment to identify scalar-coupled protons (e.g., H3-H8, H8-H9).

-

2D HSQC Acquisition: Acquire a gradient-selected ¹H-¹³C HSQC experiment to identify all direct one-bond C-H correlations.

-

2D HMBC Acquisition: Acquire a gradient-selected ¹H-¹³C HMBC experiment. Optimize the long-range coupling delay (typically for J = 8-10 Hz) to observe 2- and 3-bond correlations, which are essential for connecting quaternary carbons and different spin systems.

Part 3: Functional Group Verification - Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Causality: FTIR is a rapid, non-destructive technique ideal for confirming the presence of key functional groups whose vibrations correspond to specific energy absorptions in the infrared region of the electromagnetic spectrum. For our target molecule, the most characteristic signals will be the N-H stretch of the amide and the very strong C=O stretch of the lactam (cyclic amide) carbonyl group.

Expected IR Absorption Bands

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Intensity |

| N-H (Amide) | Stretch | 3200 - 3400 | Medium |

| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium |

| C-H (Aliphatic) | Stretch | 2850 - 3000 | Medium |

| C=O (Lactam) | Stretch | 1680 - 1720 | Strong, Sharp |

| C=C (Aromatic) | Stretch | 1450 - 1600 | Medium |

| C-N | Stretch | 1200 - 1350 | Medium |

Experimental Protocol: FTIR via Attenuated Total Reflectance (ATR)

-

Instrument Preparation: Perform a background scan with the ATR crystal clean and uncovered. This is crucial to subtract atmospheric H₂O and CO₂ signals from the sample spectrum.

-

Sample Application: Place a small amount of the solid powder directly onto the ATR crystal (e.g., diamond or germanium).

-

Data Acquisition:

-

Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

-

Acquire the spectrum, typically co-adding 16 or 32 scans to improve the signal-to-noise ratio.

-

The typical range is 4000-400 cm⁻¹.

-

-

Data Processing: The software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum. Analyze the spectrum to identify the characteristic peaks listed above.

Part 4: The Definitive Proof - Single-Crystal X-ray Crystallography

Expertise & Causality: While the combination of MS and NMR provides a robust hypothesis for the structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof.[10][11] This technique determines the precise spatial coordinates of each atom in the crystal lattice, revealing bond lengths, bond angles, and the absolute stereochemistry (if applicable). A successful crystal structure serves as the gold standard for structural validation, confirming the connectivity derived from NMR and providing invaluable insight into the molecule's three-dimensional conformation.[12][13]

Experimental Workflow: From Crystal to Structure

Caption: Workflow for single-crystal X-ray analysis.

Protocol Overview: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals suitable for diffraction (typically 0.1-0.3 mm in each dimension). This is often the most challenging step and may require screening various solvents and techniques (e.g., slow evaporation, solvent/anti-solvent diffusion).

-

Crystal Mounting: Select a high-quality, defect-free crystal under a microscope and mount it on a goniometer head.

-

Data Collection:

-

Place the mounted crystal on the diffractometer. A stream of cold nitrogen (~100 K) is typically used to minimize thermal motion and radiation damage.

-

An initial set of diffraction images is taken to determine the unit cell parameters and crystal system.

-

A full sphere of diffraction data is collected by rotating the crystal through a series of angles while exposing it to a monochromatic X-ray beam.

-

-

Structure Solution and Refinement:

-

The collected diffraction intensities are processed to generate a reflection file.

-

Specialized software is used to solve the "phase problem" and generate an initial electron density map, from which an initial molecular model is built.

-

This model is refined against the experimental data using least-squares algorithms, iteratively improving the atomic positions and thermal parameters until the calculated and observed diffraction patterns match closely.

-

-

Validation: The final structure is validated using established crystallographic metrics (e.g., R-factors) and deposited in a crystallographic database, generating a Crystallographic Information File (CIF).

Conclusion: A Symphony of Evidence

References

- 1. 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02217J [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. New antiproliferative 3-substituted oxindoles inhibiting EGFR/VEGFR-2 and tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. m.youtube.com [m.youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. This compound | C10H10BrNO | CID 2771852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. 5-Bromoindole(10075-50-0) 13C NMR spectrum [chemicalbook.com]

- 10. Oxindole-based inhibitors of cyclin-dependent kinase 2 (CDK2): design, synthesis, enzymatic activities, and X-ray crystallographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Unprecedented packing polymorphism of oxindole inspired by crystal structure prediction - American Chemical Society [acs.digitellinc.com]

- 12. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 13. journals.iucr.org [journals.iucr.org]

An In-depth Technical Guide to 5-Bromo-3-ethyl-1,3-dihydro-indol-2-one: Nomenclature, Properties, and Synthetic Strategies

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 5-Bromo-3-ethyl-1,3-dihydro-indol-2-one, a member of the pharmacologically significant oxindole family. While specific research on this exact molecule is limited in publicly available literature, this document synthesizes information on its nomenclature, predicted properties, and potential synthetic pathways based on established chemistry of the 5-bromooxindole scaffold. Furthermore, it explores the broader biological context of this class of compounds, offering insights for drug discovery and development.

Chemical Identity and Nomenclature

Correctly identifying a compound is foundational to all research endeavors. This compound is systematically named and has several synonyms used in chemical literature and databases.

The definitive IUPAC name for this compound is 5-bromo-3-ethyl-1,3-dihydroindol-2-one [1]. This name precisely describes the molecular structure: a bromine atom at the 5th position of an indolin-2-one core, with an ethyl group attached to the 3rd position.

Commonly used synonyms include:

For unambiguous identification, the Chemical Abstracts Service (CAS) Registry Number is 304876-05-9 [1].

| Identifier | Value |

| IUPAC Name | 5-bromo-3-ethyl-1,3-dihydroindol-2-one[1] |

| Synonyms | 5-Bromo-3-ethylindolin-2-one, 5-Bromo-3-ethyl-2-oxindole[1] |

| CAS Number | 304876-05-9[1] |

| Molecular Formula | C₁₀H₁₀BrNO[1] |

| Molecular Weight | 240.10 g/mol [1] |

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

The Oxindole Scaffold in Drug Discovery

The oxindole core is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is recurrent in biologically active compounds, including approved drugs. This scaffold's prevalence is due to its rigid structure and the synthetic accessibility of its derivatives, allowing for the exploration of diverse chemical space.

Biological Activities of 5-Bromoindole Derivatives

The introduction of a bromine atom at the 5-position of the indole ring can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. 5-Bromoindole derivatives have demonstrated a wide array of biological activities, making them a focal point of research. These activities include:

-

Anticancer: Many 5-bromoindole derivatives exhibit potent anticancer activity by targeting key oncogenic pathways. For instance, certain derivatives act as inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a critical regulator of cell proliferation that is often dysregulated in cancer. Inhibition of EGFR can lead to cell cycle arrest and apoptosis in cancer cells.

-

Antimicrobial and Antiviral: The indole nucleus is a pharmacophore in the development of agents against various pathogens. 5-bromoindole derivatives have shown promise as antimicrobial and antiviral compounds.

-

Anti-inflammatory: The anti-inflammatory potential of oxindole derivatives is also an active area of investigation.

The diverse biological activities of 5-bromoindole derivatives underscore their potential in the development of novel therapeutics.

Synthetic Approaches to 3-Alkyl-5-bromo-oxindoles

General Synthetic Workflow

A plausible synthetic route to this compound is outlined below. This approach is based on the known reactivity of oxindoles and related heterocycles.

References

An In-depth Technical Guide to 5-Bromo-3-ethylindolin-2-one: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Indolinone Scaffold

The indolin-2-one (or oxindole) core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. Its unique structure allows for substitution at various positions, enabling the fine-tuning of pharmacological properties. The introduction of a bromine atom at the 5-position, coupled with an ethyl group at the 3-position, yields 5-Bromo-3-ethylindolin-2-one, a key intermediate in the synthesis of targeted therapeutics, most notably kinase inhibitors. This guide provides a comprehensive overview of its synthesis, characterization, and critical role in the development of next-generation pharmaceuticals.

Core Compound Identification

The subject of this guide is the chemical compound 5-Bromo-3-ethylindolin-2-one.

| Identifier | Value | Source |

| CAS Number | 304876-05-9 | --INVALID-LINK--[1], --INVALID-LINK--[2] |

| Molecular Formula | C₁₀H₁₀BrNO | --INVALID-LINK--[1], --INVALID-LINK--[2] |

| Molecular Weight | 240.10 g/mol | --INVALID-LINK--[1], --INVALID-LINK--[2] |

| IUPAC Name | 5-bromo-3-ethyl-1,3-dihydroindol-2-one | --INVALID-LINK--[2] |

| Synonyms | 5-Bromo-3-ethyl-2-oxindole, 5-bromo-3-ethyloxindole | --INVALID-LINK--[3], --INVALID-LINK--[2] |

Synthesis and Mechanistic Insights

The synthesis of 5-Bromo-3-ethylindolin-2-one can be logically approached through the alkylation of a 5-bromooxindole precursor. This method is a well-established strategy for introducing substituents at the C3 position of the oxindole ring.

Proposed Synthetic Pathway

Caption: Proposed synthetic route to 5-Bromo-3-ethylindolin-2-one.

Detailed Experimental Protocol (Inferred)

This protocol is based on established procedures for the N-alkylation and C3-alkylation of oxindoles.[4][5]

-

Preparation of the Reaction Vessel: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

-

Reagent Addition: 5-Bromooxindole (1.0 eq) is dissolved in a suitable anhydrous solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

-

Deprotonation: A strong base, such as sodium hydride (NaH, 1.2 eq) or potassium carbonate (K₂CO₃, 2.0 eq), is added portion-wise at 0 °C to deprotonate the oxindole at the C3 position, forming a nucleophilic enolate. The reaction mixture is stirred at this temperature for 30-60 minutes.

-

Alkylation: An ethylating agent, such as ethyl iodide (EtI, 1.5 eq), is added dropwise to the reaction mixture.

-

Reaction Progression: The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction is quenched by the slow addition of water. The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 5-Bromo-3-ethylindolin-2-one.

Physicochemical and Spectroscopic Characterization

| Property | Predicted Value |

| Boiling Point | 330.8°C at 760 mmHg |

| Flash Point | 153.8°C |

| Density | 1.456 g/cm³ |

Predicted Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), aromatic protons on the substituted benzene ring, and a singlet for the NH proton of the lactam.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon (around 175-180 ppm), aromatic carbons, and the aliphatic carbons of the ethyl group.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak [M]+ and a characteristic [M+2]+ peak of similar intensity, which is indicative of the presence of a bromine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the lactam (around 3200 cm⁻¹), the C=O stretching of the amide (around 1710 cm⁻¹), and C-Br stretching in the fingerprint region.

Applications in Drug Discovery: A Focus on Kinase Inhibition

The 5-bromo-3-substituted indolin-2-one scaffold is a cornerstone in the design of potent and selective kinase inhibitors.[6] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

Role as a Kinase Inhibitor Intermediate

5-Bromo-3-ethylindolin-2-one serves as a key building block for the synthesis of more complex molecules designed to target the ATP-binding site of various kinases. The 5-bromo substituent can participate in halogen bonding and occupy a hydrophobic pocket within the enzyme's active site, enhancing binding affinity and selectivity. The 3-ethyl group provides a vector for further chemical modifications to explore the surrounding binding site.

Targeting Vascular Endothelial Growth Factor Receptor (VEGFR)

A primary application of indolin-2-one derivatives is in the development of inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR), a key regulator of angiogenesis (the formation of new blood vessels).[7][8] By inhibiting VEGFR, these compounds can cut off the blood supply to tumors, thereby inhibiting their growth and metastasis. The synthesis of various 5-bromoindolin-2-one derivatives has been explored for their potential as fibroblast growth factor receptor (FGFR) inhibitors, another important target in cancer therapy.[9]

Caption: Inhibition of VEGFR signaling by indolin-2-one derivatives.

Conclusion

5-Bromo-3-ethylindolin-2-one is a valuable and versatile intermediate in medicinal chemistry and drug discovery. Its synthesis, based on established methodologies, provides access to a key scaffold for the development of potent kinase inhibitors. The unique combination of the indolin-2-one core, a 5-bromo substituent, and a 3-ethyl group offers a powerful platform for the design of targeted therapies for cancer and other diseases driven by aberrant kinase activity. Further research into the synthesis and biological evaluation of novel derivatives based on this scaffold holds significant promise for the future of precision medicine.

References

- 1. CAS 304876-05-9 | 5-Bromo-3-ethylindolin-2-one - Synblock [synblock.com]

- 2. 5-Bromo-3-ethyl-1,3-dihydro-indol-2-one | C10H10BrNO | CID 2771852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound|lookchem [lookchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Crystal structure of 5-bromo-1-ethylindoline-2,3-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, biological evaluations and molecular modelling studies of novel indolin-2-ones designing as FGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Bromo-3-ethyl-2-oxindole: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The oxindole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the structural core of numerous bioactive natural products and synthetic pharmaceuticals. The introduction of a bromine atom at the 5-position and an ethyl group at the 3-position of the 2-oxindole core yields 5-Bromo-3-ethyl-2-oxindole, a compound of significant interest for therapeutic applications. This technical guide provides a comprehensive overview of this molecule, including its physicochemical properties, detailed synthetic protocols, and an exploration of its potential in drug discovery, particularly in oncology. By synthesizing established methodologies with expert insights, this document serves as a crucial resource for researchers aiming to leverage the unique characteristics of this compound in their work.

Introduction: The Significance of the Oxindole Scaffold

The 2-oxindole nucleus is a prominent structural feature in a wide array of pharmacologically active compounds.[1] Its rigid, bicyclic framework provides a versatile template for the design of molecules that can interact with a variety of biological targets with high specificity. The presence of a lactam ring and an aromatic portion allows for diverse functionalization, enabling the fine-tuning of electronic and steric properties to optimize biological activity.

The substitution pattern on the oxindole ring plays a critical role in defining the therapeutic profile of its derivatives. Halogenation, particularly bromination at the 5-position, is a well-established strategy in medicinal chemistry to enhance the potency and modulate the pharmacokinetic properties of drug candidates.[2][3] The bromine atom can participate in halogen bonding and other non-covalent interactions, leading to improved binding affinity with target proteins. Furthermore, the introduction of an alkyl group at the 3-position can introduce a chiral center and provide additional steric bulk, influencing the molecule's interaction with its biological target. This guide focuses specifically on 5-Bromo-3-ethyl-2-oxindole, a molecule that combines these key structural features.

Physicochemical Properties of 5-Bromo-3-ethyl-2-oxindole

A thorough understanding of a compound's physicochemical properties is fundamental for its application in research and development. The key properties of 5-Bromo-3-ethyl-2-oxindole are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 240.10 g/mol | --INVALID-LINK--[4] |

| Molecular Formula | C10H10BrNO | --INVALID-LINK--[4] |

| CAS Number | 304876-05-9 | --INVALID-LINK--[4] |

| IUPAC Name | 5-bromo-3-ethyl-1,3-dihydroindol-2-one | --INVALID-LINK--[4] |

| Synonyms | 5-Bromo-3-ethylindolin-2-one, 5-Bromo-3-ethyl-1,3-dihydro-indol-2-one | --INVALID-LINK--[4] |

| Predicted XLogP3 | 2.4 | --INVALID-LINK--[4] |

Synthesis of 5-Bromo-3-ethyl-2-oxindole: A Methodological Approach

The synthesis of 3-substituted oxindoles is a well-trodden path in organic chemistry, with several reliable methods available. The preparation of 5-Bromo-3-ethyl-2-oxindole can be logically approached through the alkylation of the precursor, 5-Bromo-2-oxindole. This strategy offers a convergent and efficient route to the target molecule.

Retrosynthetic Analysis

A retrosynthetic analysis reveals that 5-Bromo-3-ethyl-2-oxindole can be disconnected at the C3-ethyl bond, leading back to 5-Bromo-2-oxindole and an ethylating agent. This approach is advantageous as 5-Bromo-2-oxindole is a commercially available starting material.

Experimental Protocol: Alkylation of 5-Bromo-2-oxindole

This protocol is based on established methods for the alkylation of oxindoles.[5] The key to this synthesis is the generation of the enolate of 5-Bromo-2-oxindole, which then acts as a nucleophile to displace a leaving group from an ethylating agent.

Materials:

-

5-Bromo-2-oxindole

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Ethyl iodide or Ethyl bromide

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add 5-Bromo-2-oxindole (1.0 eq).

-

Dissolution: Add anhydrous THF to dissolve the starting material completely.

-

Enolate Formation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Sodium hydride reacts violently with water and is flammable. Handle with appropriate care.

-

Stirring: Allow the reaction mixture to stir at 0 °C for 30-45 minutes to ensure complete deprotonation and formation of the enolate.

-

Alkylation: Slowly add ethyl iodide or ethyl bromide (1.5 eq) dropwise to the reaction mixture.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-Bromo-3-ethyl-2-oxindole.

Spectroscopic Characterization

While specific, experimentally-derived spectroscopic data for 5-Bromo-3-ethyl-2-oxindole is not widely available in the public domain, characterization would typically involve the following techniques. For comparison, spectral data for the closely related precursor, 5-Bromo-2-oxindole, is available.[6]

-

¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include those for the aromatic protons on the benzene ring, the methine proton at the 3-position, the methylene and methyl protons of the ethyl group, and the N-H proton of the lactam.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would show distinct signals for the carbonyl carbon, the aromatic carbons (with the carbon attached to the bromine showing a characteristic shift), and the aliphatic carbons of the ethyl group. A predicted ¹³C NMR spectrum for the similar compound, 5-Bromo-3-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one, is available for reference.

-

IR (Infrared) Spectroscopy: Key vibrational bands would be expected for the N-H stretch, the C=O (amide) stretch, and C-H stretches of the aromatic and aliphatic groups.

-

MS (Mass Spectrometry): The mass spectrum would show the molecular ion peak and a characteristic isotopic pattern due to the presence of bromine.

Therapeutic Potential in Drug Discovery

Derivatives of the 5-bromoindole and oxindole scaffolds have demonstrated a broad range of biological activities, making them attractive candidates for drug development.[1][2][3][7][8]

Anticancer Activity

A significant body of research has focused on the anticancer properties of 5-bromoindole derivatives.[2][9] These compounds have been shown to inhibit various cancer cell lines, often through the inhibition of key signaling pathways involved in cell proliferation and survival.

Potential Mechanism of Action: Kinase Inhibition

Many oxindole derivatives function as kinase inhibitors. For instance, certain 5-bromoindole-2-carboxylic acid derivatives have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[9] Overexpression or mutation of EGFR is a hallmark of many cancers, leading to uncontrolled cell growth. By blocking the ATP binding site of the kinase domain, these inhibitors can halt downstream signaling, leading to cell cycle arrest and apoptosis.[9] While the specific kinase targets of 5-Bromo-3-ethyl-2-oxindole have yet to be elucidated, its structural similarity to known kinase inhibitors suggests this as a probable mechanism of action.

Other Potential Applications

Beyond oncology, indole and oxindole derivatives have shown promise in a variety of therapeutic areas, including:

-

Antimicrobial Activity: Various substituted indoles have been reported to possess antibacterial and antifungal properties.[3][8]

-

Antiviral Effects: The indole nucleus is a key pharmacophore in the development of antiviral agents, including those targeting HIV.[2]

-

Neuroprotective Properties: Some indole derivatives have demonstrated the ability to protect neurons from damage, suggesting potential applications in neurodegenerative diseases.[2]

Conclusion and Future Directions

5-Bromo-3-ethyl-2-oxindole is a synthetically accessible molecule with significant potential for drug discovery and development. Its physicochemical properties and structural features, particularly the 5-bromo and 3-ethyl substitutions on the privileged oxindole scaffold, make it a compelling candidate for further investigation. While its primary therapeutic potential appears to be in oncology, likely through kinase inhibition, its broader biological activity profile warrants exploration.

Future research should focus on the definitive elucidation of its mechanism of action, including the identification of its specific molecular targets. Further optimization of the structure through the synthesis of analogues could lead to the development of even more potent and selective therapeutic agents. The in-depth understanding provided in this guide serves as a solid foundation for these future endeavors.

References

- 1. Oxindole and its derivatives: A review on recent progress in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | C10H10BrNO | CID 2771852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 5-Bromo-2-oxindole | C8H6BrNO | CID 611193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. beilstein-archives.org [beilstein-archives.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of 5-Bromo-3-ethyl-1,3-dihydro-indol-2-one

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The targeted synthesis of substituted oxindoles is therefore of significant interest in drug discovery and development. This guide provides a comprehensive technical overview of the synthesis of a specific derivative, 5-Bromo-3-ethyl-1,3-dihydro-indol-2-one. We will explore the strategic considerations behind the synthetic route, delve into the reaction mechanisms, and provide detailed experimental protocols for its preparation and characterization. This document is intended to serve as a practical resource for researchers engaged in the synthesis of novel oxindole-based molecules.

Introduction: The Significance of the Oxindole Core

The 1,3-dihydro-indol-2-one, or oxindole, framework is a prominent heterocyclic motif found in a wide array of natural products and synthetic pharmaceuticals. Its rigid structure and the potential for functionalization at various positions, particularly at the C3 and N1 positions, have made it a versatile scaffold for the design of compounds with diverse pharmacological activities, including kinase inhibition, and antimicrobial and antiviral properties. The introduction of a bromine atom at the C5 position and an ethyl group at the C3 position of the oxindole core, as in the title compound, allows for fine-tuning of the molecule's steric and electronic properties, which can significantly influence its biological activity and pharmacokinetic profile.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of this compound suggests a two-stage synthetic approach. The primary disconnection is at the C3-ethyl bond, pointing to a C3-alkylation of a 5-bromooxindole precursor. The 5-bromooxindole itself can be synthesized from commercially available indole. This leads to a straightforward and efficient synthetic pathway.

Caption: Retrosynthetic analysis of this compound.

This strategy is advantageous due to the accessibility of the starting materials and the generally high-yielding nature of the individual reaction steps. The key transformations are the regioselective bromination of the indole benzene ring and the subsequent stereoselective alkylation at the C3 position of the oxindole.

Part 1: Synthesis of 5-Bromo-1,3-dihydro-indol-2-one (5-Bromooxindole)

The synthesis of the 5-bromooxindole precursor is a critical first stage. A reliable and well-documented method proceeds from indole via a three-step sequence involving sulfonation, acetylation, and bromination, followed by deprotection. This method is favored due to its high regioselectivity for the C5 position.

Reaction Mechanism

The initial sulfonation of indole at the C2 position serves to protect this reactive site and direct the subsequent electrophilic bromination to the desired C5 position on the electron-rich benzene ring. The N-acetylation further deactivates the pyrrole ring towards electrophilic attack. Following bromination, the protecting groups are removed under basic conditions to yield the 5-bromooxindole.

Caption: Synthetic pathway for 5-Bromo-1,3-dihydro-indol-2-one from indole.

Experimental Protocol: Synthesis of 5-Bromooxindole

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mol) |

| Indole | 117.15 | 10.0 | 0.085 |

| Sodium Bisulfite | 104.06 | 30.0 | 0.288 |

| Ethanol | 46.07 | 100 mL | - |

| Acetic Anhydride | 102.09 | 150 mL | - |

| Bromine | 159.81 | 15.0 | 0.094 |

| Sodium Hydroxide | 40.00 | As needed | - |

| Water | 18.02 | As needed | - |

| Diethyl Ether | 74.12 | As needed | - |

Procedure:

-

Step 1: Preparation of Sodium Indoline-2-sulfonate. In a 500 mL flask, dissolve 10.0 g of indole in 100 mL of ethanol. In a separate beaker, prepare a solution of 30.0 g of sodium bisulfite in 150 mL of water. Add the indole solution to the sodium bisulfite solution with stirring. Stir the mixture at room temperature overnight. Collect the resulting precipitate by vacuum filtration, wash with diethyl ether, and air dry to obtain sodium indoline-2-sulfonate.

-

Step 2: Preparation of Sodium 1-Acetylindoline-2-sulfonate. Suspend the dried sodium indoline-2-sulfonate in 150 mL of acetic anhydride. Stir the suspension at 70°C for 1 hour, then increase the temperature to 90°C and stir for an additional 2 hours. Cool the mixture to room temperature and collect the solid by filtration. Wash the solid with acetic anhydride and then with diethyl ether. The crude product can be used in the next step without further purification.

-

Step 3: Bromination. Dissolve the acetylated intermediate from the previous step in 100 mL of water at 0-5°C. With vigorous stirring, add 15.0 g of bromine dropwise, maintaining the temperature below 5°C. Stir the solution at 0-5°C for 1 hour, then allow it to warm to room temperature.

-

Step 4: Deprotection and Cyclization. Add a solution of approximately 5 g of sodium bisulfite in 20 mL of water to quench any excess bromine. Carefully neutralize the solution to pH 7 with a 40% aqueous solution of sodium hydroxide, keeping the temperature below 30°C. Make the solution basic by adding more 40% NaOH and heat the mixture at 50°C for 3 hours. Cool the reaction mixture in an ice bath to precipitate the product. Collect the solid by vacuum filtration, wash with cold water, and dry to afford 5-bromo-1,3-dihydro-indol-2-one.

Expected Yield and Characterization:

-

Yield: ~60-70%

-

Appearance: Off-white to pale yellow solid

-

Melting Point: 220-224°C[1]

Part 2: C3-Alkylation of 5-Bromooxindole

The introduction of the ethyl group at the C3 position is achieved through a base-mediated alkylation of the 5-bromooxindole precursor. This reaction proceeds via the formation of an enolate, which then acts as a nucleophile.

Reaction Mechanism

The proton at the C3 position of the oxindole is acidic due to the adjacent carbonyl group and the aromatic system. A strong base, such as sodium hydride (NaH), can deprotonate this position to form a resonance-stabilized enolate. This enolate then undergoes a nucleophilic substitution reaction (SN2) with an ethylating agent, such as ethyl iodide, to form the C-C bond at the C3 position.

Caption: Mechanism of C3-ethylation of 5-bromooxindole.

Experimental Protocol: Synthesis of this compound

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mol) |

| 5-Bromo-1,3-dihydro-indol-2-one | 212.04 | 5.0 | 0.0236 |

| Sodium Hydride (60% dispersion in oil) | 24.00 | 1.04 | 0.0260 |

| Ethyl Iodide | 155.97 | 4.0 | 0.0256 |

| Anhydrous Tetrahydrofuran (THF) | 72.11 | 100 mL | - |

| Saturated Aqueous Ammonium Chloride (NH₄Cl) | 53.49 | As needed | - |

| Ethyl Acetate | 88.11 | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Sodium Sulfate | 142.04 | As needed | - |

Procedure:

-

Reaction Setup: To a dry 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5.0 g of 5-bromo-1,3-dihydro-indol-2-one and 100 mL of anhydrous THF. Stir the mixture until the solid is fully suspended.

-

Enolate Formation: Cool the suspension to 0°C in an ice bath. Carefully add 1.04 g of sodium hydride (60% dispersion in oil) portion-wise. Allow the mixture to stir at 0°C for 30-60 minutes, or until the evolution of hydrogen gas ceases.

-

Alkylation: To the resulting enolate solution, add 4.0 g of ethyl iodide dropwise at 0°C. Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to 0°C and carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Dilute the mixture with water and transfer it to a separatory funnel.

-

Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Characterization of this compound

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₁₀H₁₀BrNO |

| Molar Mass | 240.10 g/mol [2] |

| Appearance | Expected to be a solid |

| Melting Point | Not available in the searched literature. |

| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. |

Spectroscopic Data (Predicted):

-

¹H NMR (in CDCl₃): The spectrum is expected to show signals for the ethyl group (a triplet and a quartet), aromatic protons, the proton at C3, and the NH proton. The chemical shifts will be influenced by the bromine substituent and the oxindole core.

-

¹³C NMR (in CDCl₃): The spectrum should display ten distinct carbon signals, including those for the carbonyl group, the aromatic carbons (with the C-Br signal being characteristic), the C3 carbon, and the two carbons of the ethyl group.

Safety Considerations

-

Indole and its derivatives: Can be irritating to the skin, eyes, and respiratory tract.

-

Sodium hydride: Highly flammable and reacts violently with water to produce hydrogen gas. Handle with extreme care under an inert atmosphere.

-

Bromine: Highly corrosive and toxic. Work in a well-ventilated fume hood and wear appropriate personal protective equipment.

-

Ethyl iodide: A lachrymator and should be handled in a fume hood.

-

Organic solvents: Flammable and should be handled with care.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow standard laboratory safety procedures.

Conclusion

This guide has outlined a robust and logical synthetic route for the preparation of this compound. The described two-stage approach, involving the synthesis of a 5-bromooxindole intermediate followed by C3-alkylation, provides a clear pathway for obtaining this valuable compound. The detailed experimental protocols and mechanistic insights are intended to empower researchers to confidently synthesize this and related oxindole derivatives for their research and drug discovery endeavors. The principles discussed herein are broadly applicable to the synthesis of a wide range of substituted oxindoles, highlighting the versatility of this important heterocyclic scaffold.

References

A Technical Guide to the Synthesis of 5-Bromo-3-ethyl-1,3-dihydro-indol-2-one: Mechanism and Protocol

Executive Summary

The 2-oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. 5-Bromo-3-ethyl-1,3-dihydro-indol-2-one, in particular, is a critical intermediate in the synthesis of Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor used in oncology.[1][2] This guide provides an in-depth examination of a robust and widely applicable synthetic route to this key intermediate. We will dissect the reaction mechanisms, explain the rationale behind procedural choices, and provide detailed experimental protocols suitable for laboratory application. The synthesis is approached via a logical two-stage process: the initial formation of the 5-bromooxindole core followed by stereocenter-defining alkylation at the C3 position.

Introduction: The Strategic Importance of 5-Bromo-3-ethyl-2-oxindole

The oxindole ring system is a cornerstone of modern drug discovery, with derivatives exhibiting a wide range of pharmacological activities, including antimicrobial, anticancer, and anticonvulsant properties. The title compound, 5-Bromo-3-ethyl-2-oxindole, serves as a high-value building block. Its structure contains two key features for further elaboration: a bromine atom on the aromatic ring, which can act as a handle for cross-coupling reactions, and a reactive C3 position.[3] Its most prominent application is in the synthesis of Sunitinib, where it undergoes a Knoevenagel condensation with a substituted 5-formyl-1H-pyrrole carboxamide to form the final drug substance.[2][4] An efficient and scalable synthesis of this intermediate is therefore of paramount importance for the pharmaceutical industry.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule reveals a straightforward two-part strategy. The C3-ethyl bond can be formed via an alkylation reaction, a common method for functionalizing the C3 position of oxindoles.[5][6] This points to 5-bromooxindole as the immediate precursor. The 5-bromooxindole itself can be synthesized via an intramolecular cyclization of an appropriately substituted N-aryl acetamide, derived from commercially available 4-bromoaniline.

Caption: Retrosynthetic pathway for 5-Bromo-3-ethyl-2-oxindole.

Stage 1: Synthesis of the 5-Bromooxindole Precursor

The synthesis of the 5-bromooxindole core is efficiently achieved through a two-step sequence starting from 4-bromoaniline: N-acylation followed by an intramolecular Friedel-Crafts cyclization. This classic approach remains a cornerstone for constructing the oxindole scaffold.[7]

Reaction Mechanism

Step A: N-Acylation The synthesis begins with the acylation of 4-bromoaniline using chloroacetyl chloride. The lone pair of electrons on the aniline nitrogen acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the acid chloride. This is a standard nucleophilic acyl substitution, resulting in the formation of 2-chloro-N-(4-bromophenyl)acetamide. A mild base, such as sodium bicarbonate, is often used to neutralize the HCl byproduct.

Step B: Intramolecular Friedel-Crafts Cyclization The crucial ring-forming step is an intramolecular Friedel-Crafts alkylation. A strong Lewis acid, typically aluminum chloride (AlCl₃), coordinates to the carbonyl oxygen of the acetamide, enhancing the electrophilicity of the carbonyl carbon and activating the molecule. The electron-rich aromatic ring then attacks the carbon bearing the chlorine atom in an intramolecular electrophilic aromatic substitution. The position of attack is ortho to the activating amide group and meta to the deactivating bromine, leading to the desired 5-bromo-substituted ring system. Subsequent loss of a proton re-aromatizes the ring, and aqueous workup hydrolyzes the aluminum complex to yield 5-bromo-1,3-dihydro-indol-2-one (5-bromooxindole).

Caption: Workflow for the synthesis of the 5-Bromooxindole precursor.

Experimental Protocol: 5-Bromooxindole

Materials and Reagents:

-

4-Bromoaniline

-

Chloroacetyl chloride

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM), anhydrous

-

Aluminum chloride (AlCl₃), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Water (H₂O), deionized

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Acylation:

-

To a dry round-bottom flask under an inert atmosphere, add 4-bromoaniline (1.0 eq) and anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve chloroacetyl chloride (1.1 eq) in anhydrous DCM.

-

Add the chloroacetyl chloride solution dropwise to the stirred aniline solution over 30 minutes.

-

After the addition, add an aqueous solution of NaHCO₃ (1.5 eq) slowly to neutralize the HCl formed.

-

Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring by TLC until the starting aniline is consumed.

-

Separate the organic layer, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield crude 2-chloro-N-(4-bromophenyl)acetamide. This intermediate is often used in the next step without further purification.

-

-

Cyclization:

-

To a dry round-bottom flask equipped with a reflux condenser under an inert atmosphere, add anhydrous aluminum chloride (3.0 eq).

-

Heat the AlCl₃ gently under vacuum to ensure it is completely dry, then allow it to cool.

-

Add the crude 2-chloro-N-(4-bromophenyl)acetamide (1.0 eq) to the flask.

-

Heat the solid mixture carefully in an oil bath to 130-140 °C. The reaction is exothermic and will become a molten slurry.

-